molecular formula C8H4BrClF3N B13680023 N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline

N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline

Cat. No.: B13680023
M. Wt: 286.47 g/mol
InChI Key: YOLUCAAEVNUSQU-UHFFFAOYSA-N
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Description

N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline is a chemical compound characterized by the presence of a chloro, trifluoroethylidene, and bromoaniline group

Preparation Methods

The synthesis of N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline typically involves a series of reactions starting from readily available precursors. One common method involves the reaction of 2-bromoaniline with 1-chloro-2,2,2-trifluoroethylidene under specific conditions. The reaction is often mediated by catalysts such as aluminium chloride, which facilitates the electrophilic trifluoroacetylation, nucleophilic chlorination, and elimination processes . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloro or bromo groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its potential use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C8H4BrClF3N

Molecular Weight

286.47 g/mol

IUPAC Name

N-(2-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H4BrClF3N/c9-5-3-1-2-4-6(5)14-7(10)8(11,12)13/h1-4H

InChI Key

YOLUCAAEVNUSQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)Br

Origin of Product

United States

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